molecular formula C12H15NO2 B11765783 4-Cyclopentyl-6-methylpicolinic acid

4-Cyclopentyl-6-methylpicolinic acid

Cat. No.: B11765783
M. Wt: 205.25 g/mol
InChI Key: BQSQEDSZUPEEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentyl-6-methylpicolinic acid is a heterocyclic compound that belongs to the class of picolinic acids It is characterized by a cyclopentyl group attached to the fourth position and a methyl group attached to the sixth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-6-methylpicolinic acid can be achieved through several methods. One common approach involves the use of 6-methylpicolinic acid as a starting material. The cyclopentyl group can be introduced through a series of reactions, including alkylation and cyclization. For instance, the reaction of 6-methylpicolinic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-6-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyclopentyl-6-methylpicolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-6-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpicolinic acid: Similar in structure but lacks the cyclopentyl group.

    4-Cyclopentylpicolinic acid: Similar but lacks the methyl group at the sixth position.

    Picolinic acid: The parent compound without any substituents.

Uniqueness

4-Cyclopentyl-6-methylpicolinic acid is unique due to the presence of both the cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-cyclopentyl-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-6-10(9-4-2-3-5-9)7-11(13-8)12(14)15/h6-7,9H,2-5H2,1H3,(H,14,15)

InChI Key

BQSQEDSZUPEEPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.